Dichloromethylphenylsilane

Catalog No.
S1522141
CAS No.
149-74-6
M.F
C7H8Cl2Si
M. Wt
191.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dichloromethylphenylsilane

CAS Number

149-74-6

Product Name

Dichloromethylphenylsilane

IUPAC Name

dichloro-methyl-phenylsilane

Molecular Formula

C7H8Cl2Si

Molecular Weight

191.13 g/mol

InChI

InChI=1S/C7H8Cl2Si/c1-10(8,9)7-5-3-2-4-6-7/h2-6H,1H3

InChI Key

GNEPOXWQWFSSOU-UHFFFAOYSA-N

SMILES

C[Si](C1=CC=CC=C1)(Cl)Cl

Solubility

Soluble in benzene, ether, methanol

Synonyms

(Dichloromethylsilyl)benzene; Dichlorophenylmethylsilane; LS 1490; Methylphenyldichlorosilane; NSC 96621; Phenyldichloro(methyl)silane; TSL 8067

Canonical SMILES

C[Si](C1=CC=CC=C1)(Cl)Cl

Precursor for Functionalized Silicones:

One of the primary research applications of Dichloro(methyl)phenylsilane lies in its role as a precursor for the synthesis of functionalized silicones. These are specialized silicone polymers with specific functionalities incorporated into their structures, granting them unique properties tailored for various applications.

By reacting Dichloro(methyl)phenylsilane with various functional groups through hydrosilylation reactions, researchers can create silicones with desired functionalities, such as:

  • Hydrophobic (water-repellent)
  • Hydrophilic (water-attracting)
  • Biocompatible (compatible with living organisms)
  • Conductive (capable of carrying electrical current)

These functionalized silicones find applications in diverse research fields, including:

  • Drug delivery systems
  • Biomedical implants
  • Electronic materials
  • Sensors

Organic Synthesis Intermediate:

Dichloro(methyl)phenylsilane also serves as a valuable intermediate in the synthesis of various other organosilicon compounds. Its reactive Si-Cl bonds allow for further chemical transformations, enabling researchers to access a broader range of organosilicon molecules with diverse functionalities.

These functionalities can be tailored for specific applications in research areas such as:

  • Catalysis
  • Materials science
  • Medicinal chemistry

Dichloromethylphenylsilane is an organosilicon compound with the molecular formula C₇H₈Cl₂Si. It is characterized by a silicon atom bonded to a dichloromethyl group and a phenyl group. This compound is recognized for its reactivity, particularly with water, where it generates hydrogen chloride gas, making it a hazardous material in terms of handling and storage . It is typically used in various

Dichloro(methyl)phenylsilane itself is not directly involved in biological systems and does not have a well-defined mechanism of action. However, its role as a precursor in the synthesis of other organosilicon compounds is crucial for various applications. For instance, some silicon-based materials derived from dichloro(methyl)phenylsilane can exhibit interesting properties like conductivity or biocompatibility, depending on their structure and functionality [].

  • Hydrolysis: When exposed to moisture or water, dichloromethylphenylsilane reacts vigorously, producing hydrochloric acid and silanol compounds. This reaction can lead to the formation of siloxanes if further polymerization occurs .
  • Condensation Reactions: It can undergo condensation reactions with other silanes or alcohols, leading to the formation of siloxane networks. For instance, studies have shown that it can react with alkyl or aryl silanols to form more complex siloxane structures .
  • Wurtz-type Polymerization: This compound can act as an initiator in Wurtz-type polymerization processes, facilitating the coupling of alkyl groups in the presence of lithium reagents .

Dichloromethylphenylsilane can be synthesized through several methods:

  • Gas Phase Condensation: A common method involves the reaction of chlorobenzene with methyldichlorosilane under controlled conditions. This process allows for the efficient formation of dichloromethylphenylsilane through gas-phase reactions .
  • Double Decomposition Reactions: Another synthesis route includes double decomposition reactions involving alkyl or aryl silanols and dichloromethylphenylsilane, which can yield various siloxane products .
  • Reactions with Lithium Reagents: The compound can also be synthesized through reactions with lithium reagents, leading to further functionalization and polymerization .

Dichloromethylphenylsilane has several applications across different fields:

  • Silicone Production: It is used as a precursor in the synthesis of silicone polymers and resins.
  • Surface Modifications: The compound is utilized for modifying surfaces to enhance hydrophobicity or adhesion properties.
  • Chemical Intermediates: It serves as an intermediate in the production of various organosilicon compounds used in electronics and coatings.

Interaction studies involving dichloromethylphenylsilane primarily focus on its reactivity with other chemical species. For example, its interactions with water lead to significant changes in chemical structure and properties due to hydrolysis. Additionally, studies have explored its role in polymerization processes and how it interacts with different silanes to form complex networks .

Dichloromethylphenylsilane shares structural similarities with several other organosilicon compounds. Below is a comparison highlighting its uniqueness:

Compound NameStructureKey Features
MethylphenylchlorosilaneC₇H₉ClSiContains one chlorine atom; less reactive than dichloromethylphenylsilane.
DimethylchlorosilaneC₄H₁₁ClSiTwo methyl groups; less hazardous but similar reactivity patterns.
TrichlorosilaneSiCl₃Highly reactive; used primarily for silicon-based materials but lacks organic substituents.

Dichloromethylphenylsilane is unique due to its combination of both chlorinated and phenyl groups, providing distinctive reactivity profiles compared to simpler chlorosilanes or those without aromatic components.

Copper-Catalyzed Direct Synthesis

Recent breakthroughs in copper-catalyzed cross-coupling reactions have significantly advanced the synthesis of organosilicon compounds, including dichloromethylphenylsilane. According to research published by Qiu et al. in 2025, an efficient copper catalytic system has been developed for constructing Csp²–Si bonds by directly using aryl/vinyl iodides with chlorosilanes under ligand-free and reductive conditions. This approach represents a major improvement over traditional methods that rely on pre-synthesized reactive organometallic reagents.

The copper-catalyzed approach offers several distinct advantages when applied to the synthesis of dichloromethylphenylsilane derivatives:

  • Direct functionalization of the silicon center without pre-synthesis of reactive organometallic reagents
  • Efficient and step-economical synthetic routes with high functionality tolerance
  • Improved safety profile compared to methods requiring organolithium or Grignard reagents
  • Operational simplicity and scalability for industrial applications

The researchers proposed an unprecedented mechanistic pathway, suggesting that the copper catalyst functions by lowering the energy barrier in the reaction between in situ generated arylzinc species and chlorosilanes, rather than proceeding through the traditional metal-aryl intermediate pathways. This mechanistic insight provides a valuable foundation for further development of direct syntheses involving dichloromethylphenylsilane and related compounds.

Wurtz-Type Polymerization and Electroreductive Approaches

The Wurtz-type reductive coupling of dichloromethylphenylsilane represents one of the most established methods for preparing poly(methylphenylsilane). Miller et al. conducted extensive studies on the heterogeneous Wurtz-type polymerization of this compound, examining various parameters including solvent effects, metal reductant influence, reaction temperature impact, reagent stoichiometry, and the role of additives.

Their research revealed several key insights about the Wurtz-type polymerization of dichloromethylphenylsilane:

  • At 65°C, dichloromethylphenylsilane rapidly polymerizes to high molecular weight products
  • Reaction temperature significantly affects outcomes, with higher temperatures producing lower yields of multimodal products
  • At 65°C, high molecular weight polymers form at low monomer conversions, independent of reagent stoichiometry
  • The process demonstrates characteristics more consistent with chain growth than step growth mechanisms
  • Polymerization rates show relative insensitivity to steric effects but are greatly reduced by electron-donating substituents

Table 1: Polymerization behavior of dichloromethylphenylsilane under various conditions

EntrySolventTemperature (°C)Reaction Time (h)Yield (%)MwMw/Mn
1Toluene651121,480,000-
2THF2524>50-<3
3Anisole651LowerBimodal-
4t-Butylbenzene651Similar to toluene--

Jones and Holder strongly recommended performing the Wurtz-type reductive coupling of dichloroorganosilanes, including dichloromethylphenylsilane, in tetrahydrofuran at ambient temperature. Under these conditions, the reaction yields higher products with generally much narrower molecular weight distributions. They attributed these improvements to the solvent's ability to sequester sodium ions and thereby stabilize anionic chain carriers. The narrower molecular weight distributions were attributed to suppressed defect diffusion rates at lower temperatures.

Electroreductive approaches offer an alternative to traditional Wurtz coupling for preparing polysilanes from dichloromethylphenylsilane. According to research by Shono et al., the electroreduction of dichloromethylphenylsilane carried out using Mg electrodes yielded the corresponding polymers in 38–59%. Their findings indicated that:

  • Sonication with ultrasound was necessary for effective polymerization
  • Alternation of anode and cathode at suitable intervals significantly improved material yield
  • Magnesium was remarkably effective as an electrode material
  • Other materials such as copper and nickel were less effective

Table 2: Effect of electrode materials on the electroreductive polymerization of dichloromethylphenylsilane

EntryElectrode MaterialYield (%)Molecular Weight Distribution
1Magnesium38-59Monomodal
2AluminumLow-
3CopperIneffective-
4NickelIneffective-

The electroreductive method offers several advantages over traditional Wurtz coupling, including milder reaction conditions, better control over molecular weight distribution, formation of monomodal product distributions, and potential compatibility with functional groups that might not tolerate the harsh conditions of Wurtz coupling.

Disilane-Mediated Initiator Systems

Disilane additives have been shown to significantly influence the electroreductive polymerization of dichloromethylphenylsilane. Research indicates that these additives promote the polymerization process and help control the molecular weight distribution of the resulting polymers.

The electroreductive polymerization of dichloromethylphenylsilane in the presence of triphenylsilyl group-containing disilanes has been investigated in detail. These disilane additives were found to promote the electroreductive polymerization and control the molecular weight distribution of the resulting polymers. The effects of these additives include:

  • Promotion of polymerization initiation
  • Control over polymer chain length and molecular weight distribution
  • Influence on polydispersity index
  • Impact on overall polymer yield and characteristics

A study on sacrificial additives in the Wurtz synthesis of polysilanes examined an oligosilane initiator for the Wurtz-type polymerization of dichloromethylphenylsilane. However, contrary to expectations, the use of this initiator in the Wurtz-reductive coupling of dichloromethylphenylsilane in tetrahydrofuran at room temperature did not increase polymer yield.

The mechanism by which disilane additives influence the polymerization of dichloromethylphenylsilane is still under investigation, but current evidence suggests involvement of reaction kinetics modulation and potential stabilization of reactive intermediates during the polymerization process. When appropriately selected, these additives can significantly enhance both the yield and quality of the resulting polymers.

Palladium-Catalyzed Cyclic Compound Formation

Palladium catalysis has emerged as a powerful approach for creating silicon-containing heterocycles from silicon electrophiles derived from dichloromethylphenylsilane. Research has demonstrated the synthesis of unsaturated silacycles via intramolecular silyl-Heck reactions.

Using palladium catalysis, silicon electrophiles derived from chloromethylphenylsilane (a related compound) and tethered to alkenes can cyclize to form 5- and 6-membered silicon heterocycles. A typical reaction sequence involves:

  • Formation of a silicon-containing substrate with an alkene tether
  • Oxidative addition of the silicon-chlorine bond to the palladium catalyst
  • Insertion of the alkene into the Si-Pd bond
  • β-hydride elimination to form the final cyclic product

When chloromethylphenylsilyl substrates were subjected to catalysis with Pd₂dba₃ and JessePhos with LiI additive, they underwent smooth cyclization to produce a mixture of products in high yields. The following table shows the impact of different catalyst systems on this cyclization:

Table 3: Catalyst effects on the cyclization of chloromethylphenylsilyl substrates

EntryCatalyst (mol %)Combined Yield (%)Ratio of Products (12:13:14)
1Pd₂dba₃ (5), JessePhos (10)811:1:0
2(JessePhos)₂PdCl₂ (5)881:1:0

The research also examined the effects of alkene substitution and tether length on the efficiency and regioselectivity of these cyclizations. Through the use of an intramolecular tether, researchers reported the first examples of disubstituted alkenes in silyl-Heck reactions. This approach offers a method for incorporating silicon centers derived from dichloromethylphenylsilane into complex cyclic structures.

The palladium-catalyzed approach represents a significant advance in the ability to create structurally diverse silicon-containing heterocycles. These compounds have potential applications in materials science, as precursors for silicon-containing polymers, and in organic synthesis as building blocks for more complex molecules.

Physical Description

Methylphenyldichlorosilane appears as a colorless liquid. Insoluble in water and denser than water. Flash point between 70-140°F. Corrosive to skin and eyes and may be toxic by inhalation and skin absorption. Used to make other chemicals.
Liquid

Color/Form

Colorless liquid

Boiling Point

401 °F at 760 mm Hg (EPA, 1998)
206.5 °C

Flash Point

83 °F SUSPECT (EPA, 1998)

Density

1.19 (EPA, 1998)
1.1866 g/cu cm at 20 °C

UNII

9JR2A9V0JI

GHS Hazard Statements

Aggregated GHS information provided by 85 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 85 companies. For more detailed information, please visit ECHA C&L website;
Of the 7 notification(s) provided by 84 of 85 companies with hazard statement code(s):;
H302 (46.43%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (11.9%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

1 mm Hg at 96.26 °F (EPA, 1998)
0.49 mmHg
0.49 mm Hg at 25 °C (extrapolated)

Pictograms

Irritant

Corrosive;Irritant

Other CAS

149-74-6

Wikipedia

Dichloromethylphenylsilane

Use Classification

Fire Hazards -> Corrosives, Flammable - 3rd degree, Reactive - 1st degree

Methods of Manufacturing

Reaction of methyltrichlorosilane and phenylmagnesium bromide in anhydrous diethyl ether; condensation of methyldichlorosilane and benzene with boron trichloride as catalyst.
From chlorobenzene Grignard reagent and methyltrichlorosilane or from benzene and methyldichlorosilane.
Grignard reaction: phenylmagnesium chloride and trichlormethylsilane

General Manufacturing Information

All other basic inorganic chemical manufacturing
Benzene, (dichloromethylsilyl)-: ACTIVE

Storage Conditions

SRP: Operations involving entry into tanks or closed vessels, and emergency situations, require consideration of potentially oxygen deficient, or "immediately dangerous to life and health" IDLH environments. This may necessitate use of a self-contained breathing apparatus (SCBA), or a positive pressure supplied air respirator.
Methylphenyldichlorosilane must be stored to avoid contact with oxidizers (such as perchlorates, peroxides, permanganates, chlorates, and nitrates) since violent reactions occur. Store in tightly closed containers in a cool, well-ventilated area away from heat, water, and steam. Methylphenyldichlorosilane can give off corrosive hydrogen chloride gas on contact with water, steam, or moisture. Sources of ignition, such as smoking and open flames, are prohibited where methylphenyldichlorosilane is handled, used, or stored.
All containers, pipes, apparatus, installations, and structures used for the manufacture, storage, transport, or use of these substances must be of material resistant to corrosive substances or be protected by suitable coatings ... All containers or receptacles should be clearly labelled to indicate their contents and should bear the danger symbol for corrosives. /Corrosive substances/

Dates

Modify: 2023-08-15

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